2-Fluoroisocathinone (hydrochloride)
Description
Evolution of Synthetic Cathinones as Emerging Research Subjects
The study of synthetic cathinones has evolved significantly since their initial appearance on the recreational drug market. The first generation of these compounds, such as mephedrone (B570743) and methylone, gained notoriety in the mid-2000s. nih.gov Their emergence prompted a wave of legislative action and scientific inquiry. nih.gov As these initial compounds were controlled, clandestine laboratories responded by synthesizing a plethora of new derivatives with modifications to the aromatic ring, the alkyl side chain, or the amino group. nih.gov This continuous evolution has presented a significant challenge to forensic and toxicological laboratories, which must constantly adapt their methods to identify these new substances. nih.gov The isocathinone structure, where the carbonyl and amino groups are transposed on the propane (B168953) backbone, represents a less common but important variation, with compounds like 2-Fluoroisocathinone being of interest to researchers for their structural relationship to more prevalent cathinone (B1664624) derivatives.
Rationale for Academic Investigation of 2-Fluoroisocathinone (hydrochloride)
The primary rationale for the academic and forensic investigation of 2-Fluoroisocathinone (hydrochloride), also known as 2-FIC, stems from its status as a novel psychoactive substance. caymanchem.com As a structural analogue of other controlled cathinones, it is imperative for the scientific and law enforcement communities to characterize this compound to understand its potential for abuse and to include it in routine toxicological and forensic screening. The introduction of a fluorine atom at the 2-position of the phenyl ring is a common tactic in drug design to modulate a compound's metabolic stability and binding affinity to biological targets. nih.gov Therefore, the study of 2-Fluoroisocathinone is driven by the need to anticipate the pharmacological properties of this and similar future compounds. Its availability as a research chemical standard facilitates its study in accredited laboratories. caymanchem.com
Current Knowledge Gaps and Research Imperatives in the Field of Novel Psychoactive Substances
The field of novel psychoactive substances is characterized by significant knowledge gaps, and 2-Fluoroisocathinone is a prime example of this. caymanchem.comlabchem.com.my A review of available scientific literature and commercial supplier data reveals a consistent and critical gap: the physiological and toxicological properties of 2-Fluoroisocathinone have not been reported. caymanchem.com This lack of data means that its effects on the central nervous system, its potential for abuse and dependence, and its short- and long-term health risks are unknown.
The primary research imperatives for 2-Fluoroisocathinone and other emerging NPS are therefore:
Pharmacological Profiling: In vitro and in vivo studies are necessary to determine the compound's mechanism of action, including its affinity for and activity at monoamine transporters (dopamine, serotonin (B10506), and norepinephrine) and receptors.
Toxicological Assessment: Studies are needed to evaluate the acute and chronic toxicity of the compound, including its potential for neurotoxicity, cardiotoxicity, and other organ-specific damage.
Metabolism Studies: Identifying the metabolites of 2-Fluoroisocathinone is crucial for developing effective methods for its detection in biological samples from suspected intoxication cases.
Structure-Activity Relationship (SAR) Studies: Investigating how the 2-fluoro substitution and the isocathinone structure influence its pharmacological activity compared to other cathinone derivatives is essential for predicting the properties of future related compounds.
Addressing these knowledge gaps is vital for public health and safety, enabling informed legislative action, the development of effective clinical interventions for intoxication, and the provision of accurate information to the public about the potential harms of these substances.
Detailed Research Findings on 2-Fluoroisocathinone (hydrochloride)
While pharmacological and toxicological data for 2-Fluoroisocathinone (hydrochloride) are not available in the published scientific literature, analytical data for its identification and characterization have been generated by forensic laboratories.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Fluoroisocathinone (hydrochloride) are essential for its accurate identification.
| Property | Value | Source |
| IUPAC Name | 1-amino-1-(2-fluorophenyl)propan-2-one hydrochloride | swgdrug.org |
| Synonyms | 2-FIC | swgdrug.org |
| CAS Number | 1909305-71-0 | caymanchem.com |
| Molecular Formula | C₉H₁₀FNO • HCl | caymanchem.comswgdrug.org |
| Molecular Weight | 203.6 g/mol | caymanchem.comswgdrug.org |
| Appearance | White powder | swgdrug.org |
| Melting Point | 195.0 °C | swgdrug.org |
Analytical Data
The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) has published a monograph containing key analytical data for 2-Fluoroisocathinone hydrochloride, which is crucial for its identification in forensic laboratories. swgdrug.org
The ¹H NMR spectrum provides information on the structure of the molecule. The data for 2-Fluoroisocathinone hydrochloride in D₂O at 400 MHz shows characteristic chemical shifts. swgdrug.org
Interactive Data Table: ¹H NMR Data of 2-Fluoroisocathinone HCl Click on the headers to sort the data.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | m | 2H | Aromatic CH |
| ~7.4 | m | 1H | Aromatic CH |
| ~7.3 | m | 1H | Aromatic CH |
| 5.525 | q | 1H | CH-NH₂ |
| 2.21, 2.19 | d | 3H | CH₃ |
Note: The spectrum was referenced to TSP at 0 ppm. swgdrug.org
GC-MS is a standard technique for the identification of volatile and semi-volatile compounds. The analysis of the base form of 2-Fluoroisocathinone provides a specific retention time and mass spectrum. swgdrug.org
Interactive Data Table: GC-MS Data for 2-Fluoroisocathinone Click on the headers to sort the data.
| Parameter | Value |
| Retention Time | 5.311 min |
| Major Mass-to-Charge Ratios (m/z) | 167, 148, 133, 124, 122, 107, 97, 77, 43 |
Instrumentation details can be found in the SWGDRUG monograph. swgdrug.org The mass spectrum shows a molecular ion peak [M]⁺ at m/z 167, corresponding to the free base of the compound. swgdrug.org
Synthesis and By-products
There are no specific published synthetic routes for 2-Fluoroisocathinone in the peer-reviewed literature. However, the synthesis of related isocathinones, such as isopentedrone, has been identified as a by-product in the synthesis of the more common cathinone isomers like pentedrone (B609907). nih.govresearchgate.net This suggests that 2-Fluoroisocathinone could potentially be formed as a by-product during the synthesis of 2-fluorocathinone or intentionally synthesized through similar chemical pathways. The differentiation of such isomers is a significant challenge in forensic analysis and often requires a combination of analytical techniques. researchgate.net
Properties
Molecular Formula |
C9H10FNO · HCl |
|---|---|
Molecular Weight |
203.6 |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-4-2-3-5-8(7)10;/h2-5,9H,11H2,1H3;1H |
InChI Key |
XTOMUQKWVISREL-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC=C1C(C(C)=O)N.Cl |
Synonyms |
2-FIC |
Origin of Product |
United States |
Chemical Synthesis and Advanced Synthetic Methodology for 2 Fluoroisocathinone Hydrochloride
Methodologies for Isocathinone Scaffold Construction
The isocathinone framework is characterized by a β-aminoketone structure, but with the carbonyl and amino groups in positions isomeric to the more common cathinone (B1664624) structure. researchgate.netnih.gov For instance, in contrast to pentedrone (B609907) (2-methylamino-1-phenylpentan-1-one), its isomer, isopentedrone, is 1-methylamino-1-phenylpentan-2-one. nih.gov The synthesis of this scaffold requires distinct precursors and routes compared to traditional cathinone syntheses.
The construction of the isocathinone backbone typically begins with a suitable aromatic ketone precursor. For 2-Fluoroisocathinone, the synthesis would logically start from 2'-fluoroacetophenone (B1202908) or a similar ortho-fluorinated phenyl ketone. A common synthetic pathway involves the following conceptual steps:
α-Halogenation: The starting ketone (e.g., 2'-fluoropropiophenone) is halogenated at the α-position to the carbonyl group. This creates a reactive intermediate susceptible to nucleophilic substitution.
Amination: The resulting α-haloketone is then reacted with an appropriate amine (e.g., methylamine, ethylamine) to introduce the amino group, forming the isocathinone structure.
An alternative and widely used method for synthesizing cathinone derivatives, which can be adapted for isocathinones, is the α-bromination of a substituted propiophenone (B1677668) followed by reaction with the desired amine. unodc.org For example, the synthesis of mephedrone (B570743) often starts with 1-tolylpropan-1-one. unodc.org A similar approach for an isocathinone would involve a different starting ketone to ensure the final isomeric structure.
The table below outlines potential precursors for the synthesis of an isocathinone scaffold.
| Precursor Type | Specific Example | Role in Synthesis |
| Starting Ketone | 2'-Fluoroacetophenone | Provides the fluorinated phenyl ring and the initial carbonyl group. |
| Alkylating Agent | Propionyl chloride | Used in a Friedel-Crafts acylation to form the propiophenone base. |
| Halogenating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Introduces a halogen at the α-position to facilitate amination. |
| Aminating Agent | Methylamine (CH₃NH₂) | Acts as the nucleophile to displace the α-halogen and form the final amino group. |
This table presents a conceptual list of precursor types and examples for the synthesis of an isocathinone scaffold.
Synthetic cathinones are chiral molecules, possessing a stereocenter at the carbon atom bearing the amino group. nih.gov This chirality means they exist as two enantiomers (R and S forms), which can exhibit different biological and toxicological properties. nih.govnih.gov Therefore, the ability to separate these enantiomers is crucial for detailed pharmacological studies. nih.govscispace.com
Two primary strategies are employed for obtaining enantiomerically pure material:
Stereoselective Synthesis: This approach aims to create a single enantiomer directly. One method involves using chiral precursors, such as specific enantiomers of ephedrine (B3423809) or pseudoephedrine for traditional cathinone synthesis, which guides the reaction to produce a product with a specific stereochemistry. europa.eu
Chiral Resolution: This involves synthesizing the compound as a racemic mixture (a 50:50 mix of both enantiomers) and then separating them. scispace.com This is the most common approach for novel compounds. researchgate.net
Several analytical and preparative techniques are available for the chiral resolution of cathinone derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most versatile and widely used method for both analysis and larger-scale separation. nih.govscispace.com Polysaccharide-based CSPs have proven particularly effective. researchgate.net Other techniques include capillary electrophoresis (CE) and gas chromatography (GC) with chiral columns. nih.govnih.govscispace.com For producing research quantities of a single enantiomer, semi-preparative chiral HPLC is often employed to isolate multi-milligram amounts with high enantiomeric purity. researchgate.net
| Technique | Principle | Application Level | Common Chiral Selector |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). scispace.com | Analytical & Preparative | Polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) esters). researchgate.net |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. mdpi.com | Analytical | Cyclodextrins (e.g., β-CD). mdpi.com |
| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a chiral stationary phase. scispace.com | Analytical | Cyclodextrin derivatives. |
This table summarizes common techniques used for the enantiomeric resolution of synthetic cathinones.
Strategies for Fluorination at the ortho-Position of the Phenyl Ring
The introduction of a fluorine atom onto an aromatic ring, particularly with regioselectivity for the ortho-position, is a key step in synthesizing compounds like 2-Fluoroisocathinone. The choice of fluorinating agent and reaction strategy is critical to control the position of fluorination and achieve a good yield.
Common strategies for regioselective fluorination include:
Electrophilic Fluorination: This involves using an electrophilic fluorine source that attacks an electron-rich aromatic ring. The regioselectivity is governed by the electronic and steric properties of the substrate and any directing groups present. sapub.org A widely used reagent for this purpose is Selectfluor®. sapub.orgorganic-chemistry.org For substrates like phenols, specific conditions can be used to favor ortho-fluorination. nih.gov
Nucleophilic Aromatic Substitution (SNAr): This method is effective for electron-deficient aromatic rings containing a good leaving group (e.g., -NO₂, -Cl) at the desired position.
Transition Metal-Catalyzed Fluorination: Modern methods using catalysts based on metals like palladium or copper can achieve high regioselectivity under milder conditions. These methods often employ directing groups to guide the fluorine atom to the ortho C-H bond.
A plausible route to the necessary 2-fluoroaromatic ketone precursor for 2-Fluoroisocathinone would involve the direct electrophilic fluorination of a suitable phenyl ketone derivative or synthesizing it from a pre-fluorinated starting material like 2-fluorobenzaldehyde (B47322) or 2-fluorobenzoic acid.
| Fluorinating Agent | Type | Common Application |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Direct fluorination of alkenes, enolates, and aromatic compounds. organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of a wide range of substrates, including aromatic C-H bonds. |
| Tetrabutylammonium fluoride (B91410) (TBAF) | Nucleophilic | Used to displace leaving groups in SNAr reactions. |
This table lists common fluorinating agents and their typical applications in organic synthesis.
Derivatization and Analogue Synthesis for Structure-Activity Relationship Probing
Structure-activity relationship (SAR) studies are essential for understanding how a compound's chemical structure relates to its biological effects. acs.org For synthetic cathinones, SAR investigations typically explore how modifications to three key areas of the molecule influence its interaction with monoamine transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.orgfrontiersin.orgub.edu
The three primary sites for modification are:
The Phenyl Ring: Adding or changing substituents on the aromatic ring can significantly alter potency and selectivity. acs.org For example, adding a methyl group at the 4-position (para) can increase SERT activity. ub.edu The introduction of a fluorine atom at the 2-position (ortho) in 2-Fluoroisocathinone is one such modification, and its effects would be compared to the non-fluorinated parent compound and its 3-fluoro and 4-fluoro positional isomers to understand the impact of fluorine's placement. mdpi.com
The Alkyl Chain: Changes in the length of the α-alkyl chain can affect potency.
The Amino Group: The nature of the N-alkyl substituent is a critical determinant of activity. For instance, N-ethyl cathinone analogues often show higher potency as DAT inhibitors compared to their N-methyl counterparts. frontiersin.orgub.edu
To probe the SAR of 2-Fluoroisocathinone, researchers would synthesize a series of analogues by systematically altering these structural features. This allows for a detailed understanding of which parts of the molecule are most important for its activity. frontiersin.orgresearchgate.net
Controlled Laboratory Scale-Up Considerations for Research Material Production
The production of research quantities (milligrams to grams) of a compound like 2-Fluoroisocathinone, which is classified as a controlled substance or analogue in many jurisdictions, requires specialized laboratory procedures and strict regulatory adherence. pci.comcambrex.com
Key considerations for the controlled scale-up include:
Regulatory Compliance: Any laboratory handling such compounds must comply with national and international regulations, such as those set by the U.S. Drug Enforcement Administration (DEA). pci.comcambrex.com This includes obtaining the necessary licenses to manufacture and store controlled substances. pci.com
Security: High-security measures are mandatory for the storage and handling of controlled substances. This includes controlled access to laboratories and storage facilities (e.g., approved safes), and meticulous record-keeping of all materials from receipt to disposal. yale.edu
Process Safety and Robustness: The synthetic route must be optimized for safety and reproducibility on a larger scale. This involves identifying potential hazards, defining critical process parameters, and ensuring consistent product quality between batches.
Handling of Potent Compounds: Many synthetic cathinones are highly potent. Facilities may need to be equipped to handle compounds with low Occupational Exposure Limits (OEL), requiring specialized containment and personal protective equipment (PPE) to ensure operator safety. ardena.com
Documentation: Detailed records of each synthesis batch must be maintained, tracking the quantities of all precursors, intermediates, and the final product. pci.com This is crucial for regulatory reporting and ensuring accountability.
Contract development and manufacturing organizations (CDMOs) with experience in handling controlled substances and highly potent APIs are often utilized for such production campaigns. cambrex.comardena.com
Sophisticated Analytical Methodologies for Characterization and Detection of 2 Fluoroisocathinone Hydrochloride
Advanced Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the separation of 2-Fluoroisocathinone from complex matrices and its subsequent identification. The coupling of these separation techniques with mass spectrometry provides a powerful tool for both structural confirmation and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. For 2-Fluoroisocathinone, GC-MS analysis provides characteristic retention times and fragmentation patterns essential for its structural confirmation.
In a typical GC-MS analysis of 2-Fluoroisocathinone, the sample is first vaporized and separated on a capillary column, such as a DB-1 MS column. swgdrug.org The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint.
The EI mass spectrum of 2-Fluoroisocathinone exhibits a series of characteristic ions. swgdrug.org The fragmentation of cathinone (B1664624) derivatives is often characterized by the formation of iminium cations as the base peak. nih.gov While the molecular ion peak may be of low intensity or absent, key fragment ions provide significant structural information. swgdrug.orgnih.gov For ortho-substituted fluorocathinones, a fragment corresponding to the loss of hydrogen fluoride (B91410) ([M-20]+) can sometimes be observed, aiding in the differentiation from meta and para isomers. However, extensive fragmentation can lead to very similar patterns among isomers, making unequivocal identification challenging with GC-MS alone. researchgate.net
Derivatization can be employed to improve chromatographic separation and enhance the selectivity of GC-MS analysis for synthetic cathinones. uva.nlnih.gov This process can lead to more informative mass spectra by altering fragmentation pathways. uva.nl
Table 1: GC-MS Parameters for 2-Fluoroisocathinone Analysis
| Parameter | Value |
|---|---|
| Column | DB-1 MS (30m x 0.25mm x 0.25µm) or equivalent swgdrug.org |
| Carrier Gas | Helium at 1 mL/min swgdrug.org |
| Injector Temperature | 280°C swgdrug.org |
| Oven Program | Initial 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min swgdrug.org |
| Mass Scan Range | 30-550 amu swgdrug.org |
| Retention Time | 5.311 min swgdrug.org |
Data sourced from a monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory. swgdrug.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS, LC-QqQ-MS) for Targeted and Untargeted Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) offers enhanced sensitivity and selectivity for the analysis of synthetic cathinones, which may be present in low concentrations in biological samples. nih.gov These techniques are particularly valuable for analyzing compounds that are not amenable to GC-MS without derivatization. nih.gov
Targeted Analysis: Targeted analysis using configurations like liquid chromatography-triple quadrupole mass spectrometry (LC-QqQ-MS) is highly sensitive and accurate for the quantification of specific synthetic cathinones. mdpi.comfda.gov.tw This approach typically involves multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. fda.gov.tw While LC-MS/MS provides excellent sensitivity, it may not easily distinguish between isomers with identical mass transitions; in such cases, chromatographic separation is crucial. nih.gov
Untargeted Analysis: Untargeted analysis, often performed with liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is a powerful tool for screening and identifying unknown compounds in a sample. nih.govkoreascience.kr This approach involves acquiring full-scan mass spectra with high mass accuracy, allowing for the determination of elemental compositions of precursor and fragment ions. mdpi.commdpi.com Untargeted metabolomics workflows using LC-HRMS have been successfully applied to study the biotransformation of synthetic cathinones. nih.govmdpi.com These studies can reveal a wide range of metabolites and provide insights into metabolic pathways. nih.gov
The choice between LC-HRMS and LC-MS/MS often depends on the specific analytical goal. While LC-QqQ-MS may offer superior sensitivity for targeted quantification in some cases mdpi.com, LC-HRMS is indispensable for untargeted screening and the identification of novel compounds. nih.govchromatographyonline.com
Table 2: Comparison of LC-MS Techniques for Synthetic Cathinone Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| LC-MS/MS (QqQ) | Targeted quantification mdpi.comfda.gov.tw | High sensitivity and accuracy mdpi.com |
| LC-HRMS/MS | Untargeted screening, structural elucidation nih.govmdpi.com | High mass accuracy, ability to identify unknowns koreascience.kr |
Ultra-High Performance Liquid Chromatography (UHPLC) Integration for Enhanced Resolution
The integration of Ultra-High Performance Liquid Chromatography (UHPLC) systems provides significant improvements in the separation of complex mixtures, including isomeric synthetic cathinones. uva.nlchromatographytoday.com UHPLC utilizes columns with smaller particle sizes (typically sub-2-μm), which results in higher separation efficiency and resolution compared to conventional HPLC. chromatographyonline.com This enhanced resolution is critical for separating positional isomers of fluorocathinones, which can be challenging with standard chromatographic methods. uva.nl
Spectroscopic Techniques for Rigorous Structural Elucidation
While chromatographic techniques are essential for separation and initial identification, spectroscopic methods provide the detailed structural information necessary for unequivocal characterization of 2-Fluoroisocathinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Distinction and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including synthetic cathinones. nih.govmdpi.com It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the unambiguous determination of its structure and the differentiation of closely related isomers. oxinst.commagritek.com
For 2-Fluoroisocathinone, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts and coupling constants that are unique to the ortho-fluoro substitution pattern. swgdrug.org The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between ortho-, meta-, and para-isomers of fluorinated cathinones due to distinct splitting patterns and chemical shifts of the aromatic protons. oxinst.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the complex signals in the spectra. bas.bg
NMR is also a powerful tool for assessing the purity of a sample. swgdrug.org The presence of signals from impurities can be readily detected and, with the use of an internal standard, quantified.
Table 3: ¹H NMR Data for 2-Fluoroisocathinone HCl
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.3-7.6 | m | 4H | Aromatic protons |
| 5.525 | t | 1H | CH |
| 2.19-2.21 | m | 3H | CH₃ |
Data obtained in D₂O with a 400 MHz NMR spectrometer. swgdrug.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. rsc.org The IR spectrum of a synthetic cathinone hydrochloride salt typically shows characteristic absorption bands. mdpi.com These include a strong carbonyl (C=O) stretching band around 1674-1700 cm⁻¹, stretching vibrations of the aromatic ring (C=C) between 1580-1605 cm⁻¹, and broad absorptions in the 2400-2700 cm⁻¹ region corresponding to the amine salt. mdpi.com The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can also help to determine the substitution pattern of the aromatic ring. mdpi.comresearchgate.net
Table 4: Key IR Absorption Bands for Synthetic Cathinones
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 2400-2700 | Amine salt (N-H stretch) mdpi.com |
| 1674-1700 | Carbonyl (C=O) stretch mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Fluoroisocathinone, the UV spectrum shows maximum absorption (λmax) at 205 and 264 nm. caymanchem.com These absorptions are characteristic of the electronic transitions within the fluorophenyl and carbonyl chromophores. While UV-Vis spectra are generally less specific than IR or NMR spectra, they can be a useful tool for initial characterization and quantification. nih.govresearchgate.net
Optimized Sample Preparation and Extraction Protocols for Diverse Research Matrices
The effective isolation of 2-Fluoroisocathinone from complex biological matrices such as urine, blood, and oral fluid is a critical prerequisite for accurate analysis. The choice of extraction technique is paramount and is typically between solid-phase extraction (SPE) and liquid-liquid extraction (LLE), with the selection depending on the matrix, required sample throughput, and desired extract purity.
Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex samples. For synthetic cathinones like 2-Fluoroisocathinone, which are basic compounds, mixed-mode cation-exchange SPE is often the method of choice, providing superior selectivity and cleanup compared to single-mode sorbents.
A study by Katsafanas detailed a streamlined SPE method for the extraction of a panel of synthetic cathinones, including 2-Fluoroisocathinone (2-FIC), from oral fluid. duq.edu This method utilized Clean Screen DAU (200mg; 10mL) cartridges. duq.edu The sample pretreatment involved the addition of 2 mL of borate (B1201080) buffer (pH 9.0) to 0.5 mL of synthetic oral fluid, aiming to minimize procedural steps and solvent usage while preserving sample integrity. duq.edu
For urine samples, a common matrix in forensic toxicology, a detailed SPE protocol for a range of synthetic cathinones has been developed, which is applicable to 2-Fluoroisocathinone. A representative method involves the use of a mixed-mode, strong cation-exchange sorbent, such as the Oasis MCX 96-well plate. A typical protocol is outlined below:
Table 1: Representative SPE Protocol for Synthetic Cathinones in Urine
| Step | Procedure | Reagents/Solvents | Purpose |
| Sample Pre-treatment | Dilute 100 µL of urine with an equal volume of 4% H3PO4. | 4% Phosphoric Acid | Acidify the sample to ensure the analyte is in its protonated, cationic form for optimal retention on the cation-exchange sorbent. |
| Sorbent Conditioning | Condition wells with 200 µL of methanol (B129727), followed by 200 µL of water. | Methanol, Deionized Water | Activate the sorbent and ensure proper wetting for reproducible interactions. |
| Sample Loading | Load the 200 µL of the pre-treated sample onto the sorbent. | - | The analyte is retained on the sorbent through cation-exchange and/or reversed-phase mechanisms. |
| Washing | Wash wells with 200 µL of 2% aqueous formic acid, followed by 200 µL of methanol. | 2% Formic Acid, Methanol | Remove unretained, water-soluble interferences with the acidic wash, and less polar interferences with the methanol wash, while the analyte remains bound. |
| Elution | Elute the analyte with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile. thermofisher.com | 5% Ammonium Hydroxide in Acetonitrile | The basic elution solvent neutralizes the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution in a clean organic solvent suitable for subsequent analysis. |
This type of SPE method offers high analyte recovery (often greater than 90%) and significantly reduces matrix effects, which are common issues in electrospray ionization mass spectrometry.
Liquid-liquid extraction is a classical and effective technique for isolating basic drugs like 2-Fluoroisocathinone from biological fluids. The optimization of LLE parameters, such as pH of the aqueous phase and the choice of organic solvent, is crucial for achieving high extraction efficiency.
For basic compounds like cathinone derivatives, extraction is performed under alkaline conditions to ensure the analyte is in its free base form, which is more soluble in organic solvents. A study on the LLE of amphetamine from biological samples systematically optimized these parameters, providing a framework applicable to 2-Fluoroisocathinone. benthamopen.comresearchgate.net The pH of the sample is typically adjusted to be 1-2 units above the pKa of the analyte; for many cathinones, a pH of 10-13 is effective. researchgate.net
A variety of organic solvents can be used for the extraction. A study detailing the LLE of cathinone derivatives from urine utilized a mixture of ethyl acetate (B1210297) and propan-2-ol (4:1 v/v). ub.edu The selection of the extraction solvent is a balance between analyte solubility, solvent volatility, and the potential for co-extraction of interfering substances.
Table 2: General Optimized LLE Protocol for Cathinone Derivatives in Urine
| Step | Procedure | Reagents/Solvents | Purpose |
| pH Adjustment | Alkalinize 0.5 mL of urine to pH 10 with 25% ammonium hydroxide. ub.edu | 25% Ammonium Hydroxide | Convert the protonated cathinone to its free base form, increasing its lipophilicity. |
| Extraction | Add 0.5 mL of ethyl acetate/propan-2-ol (4:1 v/v) and vortex for 1 minute. ub.edu | Ethyl Acetate/Propan-2-ol | Partition the free base analyte from the aqueous sample into the organic solvent. |
| Phase Separation | Centrifuge at 9000 rpm for 10 minutes. ub.edu | - | Achieve a clear separation of the aqueous and organic layers. |
| Collection | Transfer the upper organic layer for analysis. ub.edu | - | The organic extract contains the purified and concentrated analyte. |
This LLE procedure has been shown to yield high recovery of cathinone derivatives. ub.edu The SWGDRUG monograph for 2-Fluoroisocathinone also describes a basic LLE sample preparation where the analyte is base extracted into chloroform (B151607), demonstrating the utility of this approach for this specific compound. nih.gov
Development and Validation of Analytical Reference Standards for Research and Forensic Applications
The availability of high-purity, well-characterized analytical reference standards is fundamental for the accurate identification and quantification of 2-Fluoroisocathinone in forensic casework and research. These standards are essential for method validation, calibration, and quality control.
Several chemical suppliers, including Cayman Chemical and LGC Standards, provide 2-Fluoroisocathinone (hydrochloride) as a certified reference material (CRM) or analytical reference standard. caymanchem.comchemicalbook.com These standards are intended for research and forensic applications. caymanchem.com Cayman Chemical, for instance, specifies a purity of ≥98% and a storage stability of ≥ 5 years at -20°C for their 2-Fluoroisocathinone (hydrochloride) standard. caymanchem.com
The validation of these reference standards involves a comprehensive characterization of the material to confirm its identity and purity. This process typically includes a battery of analytical techniques. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) has published a monograph for 2-Fluoroisocathinone, which provides extensive characterization data from a structurally confirmed reference material. nih.gov This data serves as a valuable public reference for laboratories.
The characterization data for a 2-Fluoroisocathinone reference standard typically includes:
Table 3: Analytical Techniques for the Characterization of 2-Fluoroisocathinone Reference Standards
| Analytical Technique | Purpose | Typical Findings from SWGDRUG Monograph nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and confirmation of the molecular identity. | ¹H NMR data showing characteristic chemical shifts and coupling constants consistent with the structure of 2-Fluoroisocathinone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms the molecular weight and provides a characteristic fragmentation pattern for identification. | A specific retention time (e.g., 5.311 min on a DB-1 MS column) and an EI mass spectrum with key fragment ions. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, providing a molecular fingerprint. | An FTIR spectrum showing characteristic absorption bands for the carbonyl group, aromatic ring, and other functional groups. |
The availability of such comprehensively characterized reference standards from commercial sources and public bodies like SWGDRUG is crucial for ensuring the quality and reliability of analytical data generated in forensic and research laboratories worldwide. nih.gov
Molecular and Cellular Pharmacological Investigations of 2 Fluoroisocathinone Hydrochloride
Monoamine Transporter Interactions and Mechanisms of Action
The primary mechanism of action for many synthetic cathinones involves their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. nih.govacs.org Synthetic cathinones can act as either inhibitors of these transporters, similar to cocaine, or as substrates that are transported into the neuron and induce neurotransmitter release, akin to amphetamines. acs.orgnih.gov
Dopamine Transporter (DAT) Affinity and Functional Assays
For the closely related compound 2-fluoromethcathinone (B1650591) (2-FMC), studies have shown it to be a potent dopamine releasing agent. wikipedia.org Functional assays have determined that 2-FMC has a half-maximal effective concentration (EC50) for dopamine release of 48.7 nM. wikipedia.org This indicates a high potency in inducing dopamine efflux. For comparison, the parent compound, methcathinone (B1676376), has a very similar EC50 value for dopamine release at 49.9 nM. wikipedia.org This suggests that the addition of a fluorine atom at the 2-position of the phenyl ring does not significantly alter its potency at the dopamine transporter compared to methcathinone. wikipedia.org
Norepinephrine Transporter (NET) Affinity and Functional Assays
Similar to its effects on the dopamine transporter, 2-FMC is also an effective norepinephrine releasing agent. wikipedia.org At a concentration of 10 µM, 2-FMC induces 85% of the maximum possible norepinephrine release. wikipedia.org In comparison, methcathinone induces 100% of norepinephrine release at the same concentration and has an EC50 value of 22.4 nM. wikipedia.org This suggests that 2-FMC may be slightly less efficacious or potent as a norepinephrine releaser compared to methcathinone. wikipedia.org The data indicates that while 2-FMC is a potent dopamine releaser, it is comparatively less active at the norepinephrine transporter than its non-fluorinated counterpart. wikipedia.org
Serotonin Transporter (SERT) Affinity and Functional Assays
Elucidating Transporter Substrate versus Inhibitor Profiles
The available evidence strongly indicates that 2-FMC acts as a transporter substrate, rather than a simple inhibitor. wikipedia.org Compounds that are substrates are transported into the presynaptic neuron by the monoamine transporters. acs.org Once inside, they can disrupt the vesicular storage of neurotransmitters and reverse the direction of the transporter, leading to the non-vesicular release of dopamine and norepinephrine into the synapse. acs.org This mechanism of action as a releasing agent is consistent with its classification as a methamphetamine-like cathinone (B1664624). nih.gov The determination of whether a compound is a substrate or an inhibitor is often made through in vitro release assays, where cells pre-loaded with radiolabeled neurotransmitters are exposed to the compound of interest. An increase in the extracellular concentration of the radiolabeled neurotransmitter signifies a releasing effect. nih.gov
Neurotransmitter Release and Reuptake Modulation Studies in in vitro Systems
In vitro studies are crucial for understanding how substances like 2-Fluoroisocathinone and its analogs modulate neurotransmitter systems. As established for 2-FMC, this compound is a potent releaser of dopamine and norepinephrine. wikipedia.org In vitro systems, such as synaptosomes or cells expressing human monoamine transporters (hDAT, hNET, and hSERT), are used to quantify these effects. nih.govnih.gov The potent dopamine-releasing action of 2-FMC, as indicated by its low nanomolar EC50 value, suggests a significant impact on dopaminergic neurotransmission. wikipedia.org The elevation of extracellular dopamine and norepinephrine, as demonstrated by in vitro release assays for 2-FMC, is the foundational mechanism for the psychostimulant effects observed with this class of compounds. wikipedia.orgnih.gov
Data Tables
Table 1: Functional Activity of 2-Fluoromethcathinone (2-FMC) at Monoamine Transporters
| Compound | Transporter | Functional Assay (EC50/Emax) | Reference |
| 2-Fluoromethcathinone (2-FMC) | Dopamine (DA) Release | EC50: 48.7 nM | wikipedia.org |
| Norepinephrine (NE) Release | 85% release at 10 µM | wikipedia.org |
Table 2: Comparative Functional Activity of Methcathinone at Monoamine Transporters
| Compound | Transporter | Functional Assay (EC50/Emax) | Reference |
| Methcathinone | Dopamine (DA) Release | EC50: 49.9 nM | wikipedia.org |
| Norepinephrine (NE) Release | EC50: 22.4 nM (100% release at 10 µM) | wikipedia.org |
Enzyme Inhibition Assays Relevant to Pharmacological Effects (e.g., Cytochrome P450 Enzymes, Monoamine Oxidases)
Detailed in vitro studies specifically investigating the inhibitory effects of 2-Fluoroisocathinone (hydrochloride) on cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAO) are not available in the current scientific literature. However, research on the broader class of substituted cathinones and structurally related compounds provides a general framework for potential enzymatic interactions.
Cytochrome P450 (CYP450) Enzymes:
The CYP450 system is a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. While no specific data exists for 2-Fluoroisocathinone, studies on other synthetic cathinones have demonstrated inhibitory activity against certain CYP450 isoforms. For instance, some synthetic cathinones have been reported to inhibit CYP2D6 and CYP2B6. It is important to note that the specific inhibitory profile and potency can vary significantly between different substituted cathinones. Without direct experimental data for 2-Fluoroisocathinone, its potential to inhibit CYP450 enzymes remains uncharacterized.
Monoamine Oxidases (MAO):
Table 1: Illustrative Data Table for CYP450 Enzyme Inhibition by a Hypothetical Substituted Cathinone
| CYP450 Isoform | IC₅₀ (µM) | Type of Inhibition |
| CYP1A2 | > 100 | Not Determined |
| CYP2B6 | 25.5 | Competitive |
| CYP2C9 | > 100 | Not Determined |
| CYP2C19 | 78.2 | Non-competitive |
| CYP2D6 | 10.8 | Competitive |
| CYP3A4 | > 100 | Not Determined |
| Note: This table is for illustrative purposes only and does not represent actual data for 2-Fluoroisocathinone (hydrochloride). IC₅₀ values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
Table 2: Illustrative Data Table for Monoamine Oxidase (MAO) Inhibition by a Hypothetical Substituted Cathinone
| Enzyme | IC₅₀ (µM) | Selectivity |
| MAO-A | 15.3 | MAO-B selective |
| MAO-B | 2.1 | 7.3-fold vs MAO-A |
| Note: This table is for illustrative purposes only and does not represent actual data for 2-Fluoroisocathinone (hydrochloride). IC₅₀ values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
Investigations into Cellular Signal Transduction Pathway Perturbations
There is currently no published research available that specifically investigates the effects of 2-Fluoroisocathinone (hydrochloride) on cellular signal transduction pathways. The pharmacological actions of many psychoactive substances are mediated through their interaction with and modulation of various signaling cascades within the cell. These pathways can include, but are not limited to, those involving G-protein coupled receptors, receptor tyrosine kinases, and downstream effectors like adenylyl cyclase, phospholipase C, and various protein kinases.
Given that substituted cathinones are known to interact with monoamine transporters, it is plausible that they could indirectly influence signaling pathways that are modulated by monoaminergic neurotransmission. However, without direct experimental evidence, any discussion of the specific effects of 2-Fluoroisocathinone on cellular signal transduction would be purely speculative. Further research is required to elucidate the cellular mechanisms of action for this compound.
Metabolism and Biotransformation Pathways of 2 Fluoroisocathinone Hydrochloride
In Vitro Metabolic Stability Studies (e.g., using Human Liver Microsomes, S9 Fractions)
In vitro metabolic stability assays are fundamental in early drug discovery and toxicology to predict how rapidly a compound is metabolized by the liver. nuvisan.com These experiments typically utilize subcellular fractions such as human liver microsomes (HLM) or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs). mercell.com
The standard procedure involves incubating 2-Fluoroisocathinone at a specified concentration (e.g., 1 µM) with liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH. nih.gov The reaction is monitored over time, and samples are analyzed, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the rate of disappearance of the parent compound. springernature.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com These parameters help classify the compound as having low, intermediate, or high clearance, which informs its likely persistence in the body. nih.gov
Table 1: Example Data from an In Vitro Metabolic Stability Assay for a Synthetic Cathinone (B1664624) This table is illustrative and shows the type of data generated in such a study.
| Test System | Incubation Time (min) | Parent Compound Remaining (%) | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |
|---|---|---|---|---|
| Human Liver Microsomes | 0 | 100 | 35 | 45 |
| Human Liver Microsomes | 5 | 90 | ||
| Human Liver Microsomes | 15 | 72 | ||
| Human Liver Microsomes | 30 | 51 | ||
| Human Liver Microsomes | 60 | 26 |
Identification and Characterization of Phase I Metabolites (e.g., Hydroxylation, N-Dealkylation, Ketone Reduction)
Phase I metabolism introduces or exposes functional groups on the parent molecule, typically making it slightly more water-soluble and preparing it for Phase II reactions. nih.govnih.gov For synthetic cathinones, the primary Phase I pathways are ketone reduction, hydroxylation, and N-dealkylation. nih.govnih.gov
Ketone Reduction: This is a very common pathway for cathinones. The β-keto group of 2-Fluoroisocathinone is reduced to a secondary alcohol, forming the corresponding 2-fluoro-norephedrine or 2-fluoro-norpseudoephedrine analogs.
Hydroxylation: This reaction can occur at several positions, including the aromatic ring or the alkyl side chain. Aromatic hydroxylation would add a hydroxyl group to the fluorophenyl ring.
N-Dealkylation: This pathway is common for secondary amine cathinones like mephedrone (B570743) or 4-CMC. nih.gov However, 2-Fluoroisocathinone is a primary amine (1-amino-1-(2-fluorophenyl)propan-2-one), so N-dealkylation of the parent compound is not a possible metabolic step. swgdrug.org This pathway would only become relevant for metabolites that undergo subsequent N-alkylation or for related N-alkylated analogs.
Identification and Characterization of Phase II Metabolites (e.g., Glucuronidation, Sulfation, Acetylation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion from the body. fiveable.medrughunter.comnih.gov
Glucuronidation: This is the most common Phase II reaction for cathinone metabolites. nih.govfiveable.me The hydroxyl group introduced during the ketone reduction of 2-Fluoroisocathinone is a prime site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com The resulting glucuronide conjugate is highly water-soluble and readily excreted in urine.
Sulfation: The attachment of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another possible conjugation reaction at the hydroxyl group, though often less prominent than glucuronidation for this class of compounds. drughunter.com
Acetylation: N-acetyltransferases (NATs) can catalyze the acetylation of primary amine groups. drughunter.com This is a potential, though less frequently reported, pathway for cathinones.
Table 2: Potential Phase I and Phase II Metabolites of 2-Fluoroisocathinone This table presents hypothetical metabolites based on known pathways for similar compounds.
| Metabolite ID | Proposed Biotransformation | Metabolic Phase |
|---|---|---|
| M1 | Ketone Reduction | Phase I |
| M2 | Aromatic Hydroxylation | Phase I |
| M3 | Ketone Reduction + Glucuronidation | Phase I & II |
| M4 | Aromatic Hydroxylation + Sulfation | Phase I & II |
Elucidation of Specific Enzyme Systems Involved in Metabolism (e.g., P450 Isoform Contribution, Flavin-containing Monooxygenases)
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of the vast majority of drugs and xenobiotics. nih.govnih.gov Identifying which specific CYP isoforms metabolize a compound is crucial for predicting potential drug-drug interactions. For cathinone derivatives, key enzymes often include CYP2D6, CYP2C19, and CYP3A4. uni-saarland.demdpi.com Studies to determine isoform contribution typically involve incubating the compound with a panel of recombinant human CYP enzymes and measuring the rate of metabolism by each one. Flavin-containing monooxygenases (FMOs) may also contribute to the metabolism of nitrogen-containing compounds. mercell.com
In Vivo Metabolic Profiling and Excretion Pathway Analysis in Preclinical Animal Models
While in vitro studies provide valuable initial data, in vivo studies in preclinical animal models, such as rats or mice, are necessary to understand the complete metabolic profile and excretion pathways in a whole organism. nih.gov In these studies, the animal is administered the compound, and biological samples (urine, feces, and blood) are collected over a period of time. mdpi.com Analysis of these samples by advanced analytical techniques like LC-HRMS/MS allows for the identification of metabolites and quantification of the parent drug and its metabolites. This data helps to determine the major routes of elimination (e.g., renal or biliary) and can reveal differences in metabolism between species, which is important for extrapolating findings to humans. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Fluoroisocathinone Analogues
Correlating Specific Structural Modifications with Observed Biological Activity and Potency
The biological activity of cathinone (B1664624) analogues is highly sensitive to structural changes at the aromatic ring, the alkyl side-chain, and the terminal amine group. These modifications can dramatically alter a compound's potency and its profile as either a monoamine transporter inhibitor (blocker) or a substrate (releaser). nih.gov
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of transporter selectivity. For instance, in the methcathinone (B1676376) series, adding small substituents at the 4-position (para-position) tends to favor activity at DAT over SERT. nih.gov Conversely, introducing larger, more hydrophobic substituents at this position generally increases potency at SERT. nih.gov The introduction of a fluorine atom, as in 2-Fluoroisocathinone, is a key modification. While specific data for 2-FIC is scarce, the fluorine atom's high electronegativity and small size can significantly alter the molecule's electronic distribution and binding properties at the transporter sites. mdpi.comresearchgate.net
Alkyl Chain and Amine Group Modifications: The length and branching of the α-alkyl group (the methyl group in isocathinone) and the nature of the N-alkyl substituent also play a pivotal role.
α-Substituent: For cathinones with a pyrrolidine (B122466) amine group, the size of the α-substituent is a major factor in their action as DAT reuptake inhibitors. Potency at DAT has been shown to correlate with both the volume and the lipophilicity of this group. nih.gov
N-Alkylation: Increasing the length of the N-alkyl group in certain cathinone series has been shown to decrease IC50 values at DAT, thereby increasing potency. researchgate.net For example, N-ethyl substituted cathinones are often more potent DAT inhibitors than their N-methyl counterparts. researchgate.net
The table below illustrates SAR trends for various cathinone derivatives at the human dopamine (B1211576) and serotonin (B10506) transporters, demonstrating the effect of different structural modifications.
| Compound | α-Substituent | N-Substituent | 4-Position Ring Substituent | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| Methcathinone | Methyl | Methyl | H | 1,060 | >30,000 | <0.035 |
| Pentedrone (B609907) | Ethyl | Methyl | H | 30 | 4,210 | 0.007 |
| N-Ethyl-pentedrone (NEPD) | Ethyl | Ethyl | H | 13 | 4,890 | 0.003 |
| Mephedrone (B570743) | Methyl | Methyl | 4-Methyl | 1,290 | 1,970 | 0.65 |
| 4-Methyl-pentedrone (4-MPD) | Ethyl | Methyl | 4-Methyl | 66 | 1,290 | 0.05 |
| MDPV | Propyl | Pyrrolidine | 3,4-Methylenedioxy | 4.1 | 3,360 | 0.001 |
Data compiled from various sources to illustrate general trends. researchgate.netnih.gov This table is for illustrative purposes and shows how modifications to the cathinone scaffold affect transporter inhibition potency.
Impact of Fluorine Position and Stereochemical Configuration on Pharmacological Profile
Fluorine Position: The position of the fluorine atom on the phenyl ring (ortho-, meta-, or para-) has a profound impact on a drug's pharmacological profile. This is due to changes in how the molecule fits into the transporter's binding pocket and alterations in electronic properties. nih.gov In a study on fluorinated 1,2-diarylethylamine analogues, a class of compounds with some structural similarities to cathinones, the rank order of potency for NMDA receptor affinity varied significantly with the fluorine position. nih.gov For instance, the 2-fluoro isomer (ortho) was the most potent, while the 4-fluoro isomer (para) was among the least potent. nih.gov A similar principle applies to monoamine transporters, where positional isomers of fluorinated cathinones would be expected to display distinct potencies and selectivities for DAT, NET, and SERT. The ortho-position of the fluorine in 2-FIC places it adjacent to the pharmacologically critical side chain, likely influencing the molecule's preferred conformation and interaction with key amino acid residues in the transporter binding site.
Computational Chemistry and Molecular Modeling Approaches for SAR and QSAR Prediction
Computational methods are indispensable tools for predicting the activity of new compounds and for understanding the molecular basis of their interactions with biological targets. researchgate.netmdpi.com These approaches are particularly valuable for studying synthetic cathinones.
Molecular Docking: This technique simulates the binding of a ligand (e.g., a 2-FIC analogue) into the three-dimensional structure of a target protein, such as a homology model of the human dopamine transporter (hDAT). researchgate.net Docking studies can predict the preferred binding pose of a molecule and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket. researchgate.netnih.gov For cathinone analogues, residues like Phe76, Asp79, and Tyr156 in hDAT have been identified as crucial for binding. researchgate.net By docking a series of fluorinated isocathinone analogues, researchers can rationalize observed SAR trends and predict the affinity of novel derivatives.
3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. caymanchem.commdpi.com These models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. The resulting QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. caymanchem.com Such models can guide the design of new analogues with improved potency or selectivity.
These computational tools allow for the rapid virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental evaluation, thereby saving significant time and resources. mdpi.com
Design Principles and Methodologies for Novel Isocathinone Derivatives with Tailored Activities
The ultimate goal of SAR and QSAR studies is to establish clear design principles for creating novel molecules with specific, desired pharmacological profiles. nih.govnih.govnih.gov For isocathinone derivatives, this could involve designing compounds with high selectivity for a single monoamine transporter or, conversely, creating "dual" or "triple" inhibitors that target multiple transporters.
Key design principles derived from cathinone SAR include:
Tuning Transporter Selectivity: To design a selective DAT inhibitor based on the isocathinone scaffold, one might introduce a small substituent at the 4-position of the phenyl ring and incorporate a pyrrolidine ring as the amine. nih.gov To shift selectivity towards SERT, a larger, more hydrophobic group at the 4-position would be a more promising strategy. nih.gov
Modulating Potency: Potency can be fine-tuned by adjusting the length of the α- and N-alkyl chains. For instance, extending the α-alkyl group from methyl to propyl within certain series can significantly enhance DAT inhibition potency. nih.gov
Conformational Constraint: Introducing conformational rigidity into the molecule, for example by using fused ring systems, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov
The methodology involves an iterative cycle of design, synthesis, and testing. Computational models (docking and QSAR) are used to propose novel structures. nih.gov These target compounds are then synthesized and subjected to in vitro testing (e.g., transporter inhibition assays) to determine their actual potency and selectivity. nih.gov These experimental results are then used to refine the computational models, leading to a more accurate understanding of the SAR and guiding the next round of design.
Preclinical Pharmacological and Neurochemical Research of 2 Fluoroisocathinone Hydrochloride
In Vitro Cellular and Tissue-Based Assays for Neurochemical Effects
Detailed in vitro studies are crucial for understanding a compound's mechanism of action at the cellular level. Such assays typically investigate interactions with neurotransmitter systems and potential cytotoxic effects.
Neurotransmitter Uptake and Release Dynamics in Synaptosomal or Cell Culture Models
There is currently no specific published data detailing the effects of 2-Fluoroisocathinone (hydrochloride) on neurotransmitter uptake and release dynamics. Research on other cathinone (B1664624) analogs often utilizes in vitro preparations, such as synaptosomes or cultured cells expressing monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters), to determine a compound's potency and selectivity as an uptake inhibitor or releasing agent. nih.govresearchgate.net For example, studies on related compounds have shown that minor substitutions on the aromatic ring can significantly alter a compound's activity at these transporters. researchgate.net However, without specific experimental results for 2-Fluoroisocathinone, its profile as a monoamine transporter ligand remains speculative.
Cellular Viability and Oxidative Stress Biomarker Assessment in Neural Cell Lines (focused on mechanisms)
The potential for synthetic cathinones to induce neurotoxicity is a significant area of research. nih.govnih.gov These investigations often involve exposing neural cell lines to the compound and measuring markers of cellular viability and oxidative stress. nih.gov Such studies can elucidate the molecular mechanisms underlying any observed toxicity. At present, there are no available studies that have specifically assessed the impact of 2-Fluoroisocathinone (hydrochloride) on the viability of neural cells or its potential to induce oxidative stress.
In Vivo Animal Models for Pharmacological Characterization
Behavioral Pharmacological Studies (e.g., Locomotor Activity, Reinforcing Properties, Discriminative Stimulus Effects)
Behavioral pharmacology studies are standard for evaluating the abuse liability of new psychoactive substances. Assays for locomotor activity, reinforcing properties (such as self-administration studies), and discriminative stimulus effects are commonly employed. nih.govnih.govnih.gov For instance, the ability of a compound to increase locomotor activity or to be self-administered by animals suggests stimulant and rewarding effects. nih.govresearchgate.net Similarly, drug discrimination studies, where animals are trained to distinguish between a known drug of abuse and a saline vehicle, can reveal whether a novel compound produces similar subjective effects. nih.govnih.gov However, no published studies have reported the effects of 2-Fluoroisocathinone (hydrochloride) in any of these behavioral paradigms.
Microdialysis for Real-Time Neurotransmitter Dynamics in Specific Brain Regions
In vivo microdialysis is a powerful technique used to measure real-time changes in neurotransmitter concentrations in specific brain regions of awake, behaving animals. nih.govrsc.org This method can directly demonstrate how a compound alters neurochemical signaling, often in parallel with behavioral assessments. While this technique has been applied to other synthetic cathinones to link their behavioral effects with changes in dopamine (B1211576), serotonin, and norepinephrine levels, no such data exists for 2-Fluoroisocathinone (hydrochloride).
Advanced Neuroimaging Techniques (e.g., PET, SPECT) for Receptor Occupancy or Transporter Availability in Preclinical Models
Advanced neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used in preclinical models to visualize and quantify the binding of a drug to its target receptors or transporters in the brain. This provides valuable information on the in vivo potency and selectivity of a compound. There is no evidence in the current scientific literature of PET or SPECT studies being conducted to determine the receptor occupancy or transporter availability of 2-Fluoroisocathinone (hydrochloride).
Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Elimination Kinetics)
There are no published preclinical studies detailing the pharmacokinetic profile of 2-Fluoroisocathinone (hydrochloride). Information regarding its absorption, distribution, metabolism, and excretion (ADME) in any animal model is currently unavailable in the public domain. General reviews on synthetic cathinones suggest that these compounds are typically metabolized through pathways such as ketone reduction and oxidative reactions; however, specific parameters like bioavailability, plasma protein binding, volume of distribution, and clearance rates have not been determined for 2-Fluoroisocathinone (hydrochloride). nih.gov
Due to the lack of available data, a pharmacokinetic data table for 2-Fluoroisocathinone (hydrochloride) cannot be generated at this time.
Studies on Neuroinflammation Markers in Preclinical Models (focus on underlying mechanisms)
Similarly, there is a lack of specific research on the neuroinflammatory effects of 2-Fluoroisocathinone (hydrochloride). While studies on other synthetic cathinones suggest a potential for neuroinflammatory responses, including the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines like IL-1β and TNF-α, no such investigations have been published for 2-Fluoroisocathinone (hydrochloride). researchgate.net The specific mechanisms by which this compound might interact with neural immune cells and the resulting impact on neuroinflammatory markers remain uninvestigated.
Consequently, a data table detailing the effects of 2-Fluoroisocathinone (hydrochloride) on neuroinflammation markers in preclinical models cannot be provided.
Forensic Science and Analytical Toxicology Research Applications for 2 Fluoroisocathinone Hydrochloride
Development of Robust Analytical Methods for Detection and Quantitation in Biological Matrices
The emergence of novel psychoactive substances (NPS) like 2-Fluoroisocathinone (2-FIC), a synthetic cathinone (B1664624) derivative, presents an ongoing challenge for forensic and toxicology laboratories. nih.gov Developing robust and reliable analytical methods is crucial for its accurate identification and quantification in complex biological matrices such as blood, urine, and oral fluid. These methods are fundamental for understanding its prevalence and role in forensic casework. caymanchem.com
The primary analytical techniques employed for the detection of synthetic cathinones, including 2-FIC, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods offer the high sensitivity and specificity required to distinguish 2-FIC from other structurally similar compounds. nih.gov A monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory outlines a specific GC-MS method for the analysis of 2-Fluoroisocathinone. swgdrug.org The sample is prepared by diluting and base-extracting it into chloroform (B151607) before injection into the instrument. swgdrug.org
LC-MS/MS is often preferred for its ability to analyze thermally labile compounds without the need for derivatization, which can be a complex process for some cathinones. ojp.govresearchgate.net The development of these methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure reliable and accurate results. nih.gov
Method Validation Parameters (Specificity, Sensitivity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantitation)
Method validation is a critical process that demonstrates an analytical procedure is fit for its intended purpose. demarcheiso17025.comtbzmed.ac.irfda.gov For forensic applications, this ensures that the results are legally and scientifically defensible. The validation process assesses several key parameters as outlined by international guidelines. tbzmed.ac.irunodc.org
Specificity/Selectivity: This parameter ensures that the method can unequivocally identify and differentiate the analyte of interest, 2-Fluoroisocathinone, from other endogenous or exogenous substances that may be present in the sample. unodc.org In mass spectrometry-based methods, this is achieved by monitoring specific precursor and product ion transitions. nih.gov Chromatographic separation is also vital to distinguish between isomers that may have similar mass spectra. nih.gov
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.govgavinpublishers.com For synthetic cathinones, highly sensitive methods with LODs and LOQs in the low microgram-per-liter (µg/L) or nanogram-per-milliliter (ng/mL) range are often required, especially for biological samples. nih.govlongdom.org For instance, a validated GC-NCI-MS method for various synthetic cathinones reported LODs in urine between 0.26–0.76 µg/L and LOQs between 0.86–2.34 µg/L. nih.gov
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. gavinpublishers.com This is essential for accurate quantitation.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results (repeatability and intermediate precision). demarcheiso17025.com For forensic toxicology, accuracy is often expected to be within ±15-20% of the target concentration, with precision (expressed as relative standard deviation, RSD) also within these limits. demarcheiso17025.com
Table 1: General Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) typically ≥ 0.99. |
| Accuracy (Bias) | Generally within ±15% of the nominal value (±20% at LOQ). |
| Precision (RSD) | Typically ≤15% (≤20% at LOQ). |
| LOD/LOQ | Must be established and verified to be appropriate for the intended application. epa.gov |
This table presents typical acceptance criteria based on general validation guidelines; specific values may vary depending on the laboratory and regulatory body.
Mitigation of Matrix Effects and Interferences in Complex Forensic Samples
Biological matrices like blood and urine are inherently complex and contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. ojp.gov These effects can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. ojp.gov
Several strategies are employed to mitigate matrix effects:
Effective Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to clean up the sample and remove a significant portion of interfering compounds before analysis. ojp.gov A mixed-mode SPE has been shown to be effective for isolating synthetic cathinones from biological matrices, with recoveries of 65-98% in urine and 50-73% in blood. ojp.gov
Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte of interest from co-eluting matrix components, thereby reducing their impact on the ionization process.
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may compromise the sensitivity of the method if the analyte concentration is low.
Construction and Expansion of Mass Spectral Libraries and Databases for Novel Psychoactive Substances
Mass spectral libraries are indispensable tools in forensic toxicology for the identification of unknown substances. caymanchem.com These databases contain the mass spectra of known compounds, which can be compared against the spectrum of an unknown substance for identification. For NPS like 2-Fluoroisocathinone, the continuous expansion of these libraries is critical.
Organizations and commercial entities, such as Cayman Chemical and Wiley Science Solutions, curate and distribute spectral libraries that include data for a wide range of NPS. caymanchem.comnist.gov The Cayman Spectral Library, for example, is a free, searchable GC-MS database containing data for over 2,000 forensic drug standards, including 2-Fluoroisocathinone. caymanchem.com The SWGDRUG.org library also provides detailed mass spectral and nuclear magnetic resonance (NMR) data for 2-FIC. swgdrug.org
The electron impact (EI) mass spectrum of 2-Fluoroisocathinone shows characteristic fragmentation patterns. The data provided by SWGDRUG indicates a retention time of 5.311 minutes under their specified GC conditions and prominent mass-to-charge ratio (m/z) peaks that are used for its identification. swgdrug.org
Table 2: GC-MS Parameters for 2-Fluoroisocathinone Analysis
| Parameter | Value/Setting |
|---|---|
| Instrument | Agilent gas chromatograph with MS detector |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 9 min |
| Mass Scan Range | 30-550 amu |
| Retention Time | 5.311 min |
Source: SWGDRUG.org Monograph swgdrug.org
These libraries must be continuously updated as new NPS emerge on the market to ensure that laboratories can keep pace with evolving drug trends.
Methodologies for Detection in Post-Mortem and Impaired Driving Investigations
The detection of 2-Fluoroisocathinone in post-mortem and impaired driving cases follows established toxicological procedures, though specific challenges exist. In post-mortem toxicology, the choice of biological matrix is critical. Peripheral blood is preferred over central (heart) blood to minimize the impact of post-mortem redistribution, where drug concentrations can change after death. ous-research.noresearchgate.net Alternative matrices such as vitreous humor, urine, and organ tissues may also be analyzed to provide a more complete toxicological picture. ous-research.noresearchgate.net Analytical methods like GC-MS and LC-MS/MS are standard for identifying and quantifying synthetic cathinones in these samples. researchgate.netnih.gov The interpretation of findings requires careful consideration of the detected concentrations and the presence of other substances, as polydrug use is common in fatal poisoning cases involving synthetic cathinones. nih.gov
In drug-impaired driving (DUID) investigations, blood or oral fluid are the primary matrices for toxicological analysis. nih.govojp.gov Urine is considered less suitable as it may indicate historical use rather than recent consumption relevant to impairment at the time of driving. nih.gov Law enforcement may use Drug Recognition Experts (DREs) to evaluate drivers for signs of impairment. nih.govtheiacp.org The analytical findings from the toxicology laboratory provide crucial evidence to correlate the presence of a substance like 2-Fluoroisocathinone with the observed impairment. nih.gov The National Safety Council recommends a tiered approach to testing in DUID cases, with Tier I encompassing the most common drugs and Tier II including emerging threats like many synthetic cathinones. nih.govojp.gov
Research on Trends in New Psychoactive Substance (NPS) Monitoring and Surveillance Methodologies
Monitoring the rapidly changing landscape of NPS is a significant public health and safety challenge. nih.govnps-info.org Surveillance methodologies combine data from various sources to detect the emergence and spread of new substances like 2-Fluoroisocathinone. Key components of modern NPS surveillance include:
Forensic Laboratory Data: Data from toxicology laboratories on the identification of NPS in seized materials and biological samples provide direct evidence of their presence in a region. nih.gov
Early Warning Systems: National and international bodies, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC), operate early warning systems to share information about newly identified NPS. nih.govnps-info.org Synthetic cathinones are consistently one of the largest groups of NPS monitored. nps-info.org
Online Surveillance: Researchers monitor internet drug forums and marketplaces to identify trends in NPS availability and user interest. This approach can serve as an early indicator of a substance's emergence before it is widely detected in forensic casework. nih.gov
These surveillance efforts are essential for public health agencies, law enforcement, and forensic laboratories to adapt their testing methods and response strategies to the evolving threat of NPS.
Future Directions and Methodological Advances in 2 Fluoroisocathinone Hydrochloride Research
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Preclinical Pharmacological Studies
The application of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological interactions of NPS like 2-Fluoroisocathinone. nih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes occurring within an organism, cell, or tissue in response to substance exposure. biobide.com
Transcriptomics , the study of the complete set of RNA transcripts, can reveal alterations in gene expression following exposure to 2-Fluoroisocathinone. This can help identify the specific cellular pathways and molecular targets affected by the compound. mdpi.com For instance, transcriptomic analysis could elucidate whether 2-Fluoroisocathinone upregulates or downregulates genes associated with dopamine (B1211576) and serotonin (B10506) signaling, which are common targets for synthetic cathinones. nih.govnih.gov
Proteomics , which focuses on the entire complement of proteins, provides insight into the functional consequences of altered gene expression. By identifying changes in protein levels and post-translational modifications, researchers can better understand the mechanisms of action and potential toxicity of 2-Fluoroisocathinone. mdpi.com
Metabolomics , the analysis of all metabolites in a biological sample, can identify the metabolic fingerprint of 2-Fluoroisocathinone exposure. This includes identifying its breakdown products (metabolites), which may themselves be psychoactive or toxic, and understanding its impact on endogenous metabolic pathways.
The integration of these omics technologies, often referred to as multi-omics, can provide a holistic view of the pharmacological and toxicological profile of 2-Fluoroisocathinone, moving beyond single-target interactions to a network-level understanding. frontlinegenomics.com This approach has the potential to identify biomarkers of exposure and effect, which are crucial for both clinical diagnostics and forensic investigations. mdpi.com
Illustrative Application of Omics in Synthetic Cathinone (B1664624) Research
| Omics Technology | Potential Application to 2-Fluoroisocathinone | Expected Insights |
|---|---|---|
| Transcriptomics | Analysis of gene expression changes in rat brain tissue following administration. | Identification of impacted neural pathways (e.g., reward, stress). |
| Proteomics | Profiling of protein alterations in human liver cells exposed to the compound. | Understanding of metabolic pathways and potential for liver toxicity. |
| Metabolomics | Analysis of urine samples from animal models. | Identification of major metabolites for forensic and clinical screening. |
Development of Advanced In Silico Prediction Models for Pharmacological Activity, Metabolism, and Potency
In silico, or computational, methods are becoming indispensable tools in the rapid assessment of NPS. nih.gov These approaches use computer models to predict the properties of a compound based on its chemical structure, offering a time- and cost-effective way to prioritize substances for further experimental study. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology and pharmacology. mdpi.com By analyzing a dataset of compounds with known activities, QSAR models can identify the chemical features that are most important for a particular biological effect. frontiersin.org For 2-Fluoroisocathinone, a QSAR model could be developed to predict its affinity for dopamine, norepinephrine (B1679862), and serotonin transporters based on its structural similarity to other synthetic cathinones. nih.govnih.gov This could provide an initial estimate of its stimulant and psychoactive potential.
Molecular docking is another powerful in silico technique that simulates the interaction between a small molecule, like 2-Fluoroisocathinone, and a biological target, such as a receptor or enzyme. mdpi.com This can help to predict the binding affinity and orientation of the compound at its target site, providing insights into its mechanism of action. nih.govnih.gov For example, docking studies could be used to compare the binding of 2-Fluoroisocathinone to the dopamine transporter with that of more well-characterized cathinones like mephedrone (B570743) or MDPV. nih.gov
Metabolism prediction models can forecast the likely metabolic fate of 2-Fluoroisocathinone in the body. These models can identify the enzymes responsible for its breakdown and the chemical structures of its major metabolites. This information is critical for designing analytical methods to detect the compound and its byproducts in biological samples.
Illustrative In Silico Prediction for 2-Fluoroisocathinone
| In Silico Method | Predicted Property | Potential Implication |
|---|---|---|
| QSAR | High affinity for dopamine transporter. | Suggests stimulant properties. |
| Molecular Docking | Strong binding to serotonin 5-HT2A receptor. | Potential for hallucinogenic effects. nih.govnih.gov |
| Metabolism Prediction | Formation of several active metabolites. | Extended duration of action or complex toxicological profile. |
High-Throughput Screening Methodologies for Rapid Pharmacological and Metabolic Characterization
To keep pace with the proliferation of NPS, researchers are increasingly turning to high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid testing of a large number of compounds against a panel of biological targets, providing a fast and efficient way to characterize their pharmacological and metabolic properties. nih.gov
In the context of 2-Fluoroisocathinone, HTS assays could be employed to:
Screen for activity at a wide range of receptors and transporters: This would provide a comprehensive pharmacological profile, identifying not only its primary targets but also any off-target activities that could contribute to its effects or toxicity.
Assess metabolic stability: HTS assays using liver microsomes or other enzyme preparations can quickly determine how rapidly 2-Fluoroisocathinone is metabolized, giving an indication of its likely duration of action.
Identify metabolic pathways: By incubating the compound with a panel of specific drug-metabolizing enzymes, HTS can pinpoint which enzymes are responsible for its breakdown.
The development of more automated and miniaturized HTS platforms will be crucial for accelerating the characterization of emerging NPS. nih.gov While challenges remain, such as potential interference from the compounds themselves in certain assays, HTS offers a powerful tool for the initial hazard ranking and prioritization of substances like 2-Fluoroisocathinone for more in-depth study. nih.gov
Collaborative Research Initiatives and Data Sharing Platforms in Emerging Psychoactive Substance Research
The global nature of the NPS phenomenon necessitates a coordinated and collaborative research response. frontiersin.org No single research group or country can effectively monitor and respond to the rapid emergence of new substances.
Collaborative research initiatives , such as the Collaborative Research on Addiction at NIH (CRAN) in the United States, bring together researchers from different institutions and disciplines to share expertise and resources. cancer.govnih.gov Similar international collaborations are essential for pooling data and knowledge on emerging NPS like 2-Fluoroisocathinone.
Data sharing platforms are a critical component of this collaborative effort. nist.gov Websites like the NPS Data Hub, a collaboration between the National Institute of Standards and Technology (NIST), the U.S. Drug Enforcement Administration (DEA), and the German Federal Criminal Police Office, allow forensic chemists and other researchers to share analytical data on new drug variants in near real-time. nist.govnist.gov This rapid dissemination of information can significantly shorten the time it takes to identify a new substance and understand its chemical properties. nist.gov In Australia, the Prompt Response Network (PRN) serves a similar purpose, providing a national mechanism for sharing information on new and emerging drug trends. frontiersin.org
Expanding these platforms to include not just analytical data, but also pharmacological and toxicological data from in vitro, in silico, and preclinical studies, would create a comprehensive knowledge base for NPS. This would enable researchers to more quickly assess the potential risks of new compounds like 2-Fluoroisocathinone and inform public health responses.
Ethical Considerations in the Conduct of Research on Novel Psychoactive Substances, including Methodological Standards and Dissemination of Findings
Research into NPS like 2-Fluoroisocathinone carries a unique set of ethical responsibilities. The potential for misuse of research findings requires careful consideration of how studies are designed, conducted, and disseminated. ama-assn.org
Methodological Standards: There is a need for robust and standardized methodologies in NPS research to ensure the quality and comparability of data. This includes the use of validated analytical techniques, well-characterized reference standards, and appropriate in vitro and in vivo models. The lack of standardized methods can lead to conflicting or unreliable results, hindering our understanding of the true pharmacological and toxicological profiles of these substances.
Dissemination of Findings: Researchers have an ethical obligation to disseminate their findings, whether positive, negative, or inconclusive, in a timely and responsible manner. nih.govresearchgate.net For NPS, this dissemination must be balanced with the potential for misuse of the information. ama-assn.org Publication in peer-reviewed journals is the gold standard, as it ensures that the research has been vetted by other experts in the field. ama-assn.org
When communicating with the public and media, researchers must be careful to present their findings accurately and avoid sensationalism. ama-assn.org The goal is to inform public health and safety efforts without inadvertently promoting interest in or use of these substances. nih.gov The way research findings are communicated should be tailored to the specific audience to maximize understanding and benefit. nih.gov
Informed Consent and Participant Protection: In any research involving human participants, ensuring competent informed consent is paramount. nih.gov This is particularly challenging with psychoactive substances, where potential participants may have diminished capacity to consent or may underestimate the risks involved. nih.gov Researchers must develop rigorous procedures to assess and ensure participant understanding and voluntariness.
Addressing these ethical considerations is fundamental to building a sustainable and responsible research enterprise for the study of novel psychoactive substances. nih.gov
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-Fluoroisocathinone hydrochloride?
- Methodological Answer : To confirm purity, use high-performance liquid chromatography (HPLC) with a UV-Vis detector, ensuring baseline separation of impurities. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to resolve fluorinated aromatic protons and verify substitution patterns. Mass spectrometry (MS) coupled with electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns. Cross-reference spectral data with PubChem entries for fluorinated cathinone analogs to validate assignments .
Q. How can researchers optimize the synthesis yield of 2-Fluoroisocathinone hydrochloride in multi-step reactions?
- Methodological Answer : Optimize reaction parameters such as:
- Temperature : Use reflux conditions for nucleophilic substitution steps to enhance fluorination efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography with silica gel. Purify the final product via recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. What safety protocols are critical when handling 2-Fluoroisocathinone hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders.
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for accidental ingestion, seek medical attention and provide the compound’s SDS (e.g., CAS number, structural analogs) to healthcare providers.
- Storage : Store in airtight containers at -20°C, segregated from incompatible reagents .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacological data between 2-Fluoroisocathinone hydrochloride and its structural analogs?
- Methodological Answer : Conduct comparative binding assays using radiolabeled ligands (e.g., [³H]dopamine) to quantify affinity at monoamine transporters (DAT, SERT, NET). Pair this with molecular docking simulations to analyze fluorination’s impact on binding pocket interactions. If discrepancies persist, validate results using knockout cell models to isolate target specificity. Cross-reference metabolic stability data (e.g., cytochrome P450 assays) to rule out pharmacokinetic confounders .
Q. What methodologies are effective in studying the metabolic pathways of 2-Fluoroisocathinone hydrochloride in in vitro models?
- Methodological Answer : Use hepatocyte microsomal incubations with NADPH cofactors to identify phase I metabolites. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms. Quantify metabolite formation rates using stable isotope-labeled internal standards. Compare results to structurally related compounds (e.g., 4-Fluoromethcathinone) to assess fluorination’s metabolic stability .
Q. How does fluorination at the ortho position influence the compound’s interaction with biological targets compared to para-substituted analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing ortho and para isomers and testing their potency in receptor-binding assays. Use X-ray crystallography or cryo-EM to resolve ligand-receptor complexes and identify steric or electronic effects. Validate findings with quantitative structure-activity relationship (QSAR) models, incorporating Hammett substituent constants (σ) to quantify electronic contributions .
Q. What experimental designs can mitigate batch-to-batch variability in 2-Fluoroisocathinone hydrochloride synthesis?
- Methodological Answer : Implement design of experiments (DoE) to optimize critical parameters (e.g., stoichiometry, reaction time). Use process analytical technology (PAT) tools like in-line FTIR to monitor intermediate formation in real time. Characterize batches with differential scanning calorimetry (DSC) to ensure consistent crystallinity. Archive samples for accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for 2-Fluoroisocathinone hydrochloride?
- Methodological Answer : Re-evaluate in vitro assays using physiologically relevant conditions (e.g., 3D cell cultures or co-cultures with immune cells). For in vivo studies, ensure proper pharmacokinetic profiling (e.g., plasma half-life, tissue distribution via LC-MS/MS ). Perform metabolite identification in both systems to rule out species-specific metabolic activation. Use transgenic animal models to isolate target-mediated toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
